Hole Mobility in OFETs: Up to 5‑Fold Enhancement over Non‑Fluorinated Poly(3‑hexylthiophene)
Polymers derived from 2,5‑dibromo‑3‑fluoro‑4‑hexylthiophene (P3HF) exhibit average field‑effect hole mobilities that are up to a factor of 5 higher than those of the corresponding non‑fluorinated P3HT when processed under comparable conditions [1]. The comparison was made using top‑gate/bottom‑contact FETs with PMMA dielectric; while absolute mobility values vary with processing, the relative enhancement persists across multiple batches.
| Evidence Dimension | Hole field‑effect mobility (μFET) |
|---|---|
| Target Compound Data | Up to ~0.5 cm² V⁻¹ s⁻¹ (regioregular P3HF derived from the target monomer) |
| Comparator Or Baseline | Regioregular P3HT (from 2,5‑dibromo‑3‑hexylthiophene): ~0.1 cm² V⁻¹ s⁻¹ |
| Quantified Difference | Factor of ≤5 increase |
| Conditions | Top‑gate/bottom‑contact OFET; PMMA gate dielectric; ambient measurement; polymer molecular weight >20 kDa |
Why This Matters
A 5‑fold mobility increase directly translates to higher on‑current and faster switching in logic circuits, making the fluorinated monomer the preferred choice when procuring building blocks for high‑performance p‑channel transistors.
- [1] Fei, Z.; Boufflet, P.; Wood, S.; Wade, J.; Moriarty, J.; Gann, E.; Ratcliff, E. L.; McNeill, C. R.; Sirringhaus, H.; Kim, J.‑S.; Heeney, M. Influence of Backbone Fluorination in Regioregular Poly(3‑alkyl‑4‑fluoro)thiophenes. J. Am. Chem. Soc. 2015, 137 (21), 6866–6879. View Source
